Piperidine

概述

描述

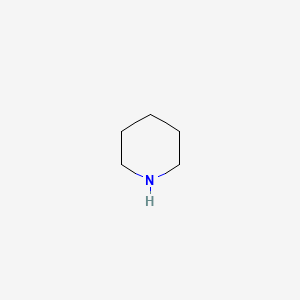

Piperidine is a six-membered heterocyclic compound with one nitrogen atom and five sp³-hybridized carbon atoms (C₅H₁₁N). It is a cornerstone in medicinal chemistry, serving as a critical scaffold for drug development. Over 7,000 this compound-related studies have been published in the last five years, underscoring its significance in pharmaceuticals . This compound derivatives are prevalent in therapeutics due to their versatility in binding biological targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-stacking .

准备方法

Cycloaddition and Cyclization Strategies

Nucleophilic Substitution and Reductive Amination

Intramolecular cyclization remains a cornerstone for piperidine synthesis. Nucleophilic substitution reactions, particularly using mesylates or tosylates as leaving groups, enable the formation of this compound rings with inversion of configuration at stereogenic centers. For example, White et al. demonstrated the cyclization of amino-tosylate 9 to yield (2)-ibogamine 10 in 71% efficiency . Similarly, Fleet and co-workers achieved polyhydroxy-piperidines via cyclization of amino-triflates in protic solvents like ethanol .

Reductive amination of 1,5-amino-aldehydes provides a one-pot route for secondary amines. Urban et al. illustrated this with the conjugate addition of β-keto-amide 29 to acrolein, forming aldehyde 30 , which underwent spontaneous aminal formation and subsequent reduction to this compound 32 in 85% yield . This method is limited by the instability of primary amino-aldehydes, which often require in situ generation.

Palladium-Catalyzed Couplings

Transition-metal catalysis has unlocked novel pathways for this compound derivatives. Larock and Weinreb synthesized syn-2,3-vinyl-alkylpiperidines via Pd(OAc)₂-catalyzed coupling of vinyl bromides and olefinic sulfonamides, achieving 78 in 64% yield as a single stereoisomer . The reaction proceeds through a π-allylpalladium intermediate 77 , where pseudoaxial positioning minimizes steric strain during ring closure .

Pyridine Reduction Techniques

Hydrogenation with Noble Metal Catalysts

Pyridine hydrogenation is a direct route to piperidines, though quaternary carbons pose challenges. Grygorenko et al. optimized Pd- and Rh-catalyzed hydrogenation for cycloalkylpiperidines, achieving dehydroxylation and pyridine reduction in one step . Rhodium proved superior for synthesizing 3-substituted piperidines with fluorinated groups, albeit with occasional hydrodefluorination side reactions .

Table 1: Catalyst Performance in Pyridine Hydrogenation

| Catalyst | Substrate | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Pd/C | 4-Fluoropyridine | 92 | High | |

| Rh/Al₂O₃ | 3-CF₃-Pyridine | 88 | Moderate | |

| Raney-Ni | Pyridinium Salts | 78 | High |

Chemoselective Reductions

Zhang et al. developed a stereoselective coupling/hydrogenation cascade using Raney-Ni, partially reducing pyridinium salts to piperidines without enantioselectivity loss . Sodium tetrahydroborate offered smoother reduction to tetrahydropyridines, enabling downstream functionalization .

Multi-Step Synthesis from Benzylamine (Patent CN1583742A)

The industrial-scale synthesis of 4-piperidylthis compound involves six stages:

-

1,4-Addition : Benzylamine reacts with methyl acrylate in methanol to form N,N-bis(β-methyl propionate) benzylamine .

-

Dieckmann Condensation : Cyclization under basic conditions yields 1-benzyl-4-keto-3-piperidine carboxylate .

-

Hydrolysis and Decarboxylation : Acidic hydrolysis followed by neutralization produces 1-benzyl-4-piperidone .

-

Reductive Amination : Sodium borohydride reduces the ketone to 1-benzyl-4-piperidinol .

-

Hydrogenolysis : Pd/C-mediated hydrogenation removes the benzyl group, yielding 4-piperidylthis compound .

-

Salt Formation : Treatment with HCl gas affords the dihydrochloride salt .

This method achieves an overall yield of 65–70%, with scalability validated at the kilogram scale .

Organocatalytic and Stereoselective Approaches

Intramolecular Aza-Michael Reactions

Pozo et al. leveraged quinoline-derived organocatalysts with trifluoroacetic acid to synthesize 2,5- and 2,6-disubstituted piperidines in >90% enantiomeric excess (ee) . The protocol accommodates diverse α,β-unsaturated carbonyl substrates, enabling rapid access to enantiopure intermediates .

Asymmetric Hydroamination

De ´ziel’s chiral arylselenium triflate 28 facilitated the cyclization of aminoalkene 25 to this compound 27 in 89% yield and 92% ee . The selenide intermediate 26 undergoes Ph₃SnH reduction, preserving stereochemical integrity .

化学反应分析

反应类型

哌啶会发生各种类型的化学反应,包括:

氧化: 哌啶可以被氧化生成哌啶酮。

还原: 哌啶可以被还原生成具有不同取代基的哌啶。

取代: 哌啶可以发生亲核取代反应。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾(KMnO₄)和三氧化铬(CrO₃)。

还原: 硼氢化钠(NaBH₄)和氢化铝锂(LiAlH₄)是常用的还原剂。

取代: 哌啶可以在碱性条件下与卤代烷反应生成N-烷基哌啶。

主要产物

氧化: 哌啶酮

还原: 取代哌啶

取代: N-烷基哌啶

科学研究应用

Pharmaceutical Applications

Piperidine and its derivatives play crucial roles in drug development due to their pharmacological properties. They are commonly found in various therapeutic agents, including:

- Analgesics : this compound derivatives have been developed as pain relief medications.

- Antipsychotics : Compounds such as haloperidol and risperidone contain this compound structures and are used to treat psychiatric disorders.

- Antidepressants : this compound is a core structure in selective serotonin reuptake inhibitors (SSRIs) like paroxetine.

- Anticancer Agents : Research indicates that this compound derivatives exhibit anti-cancer properties, with specific compounds being evaluated for their efficacy against different cancer types .

Table 1: Notable this compound-Based Pharmaceuticals

| Drug Name | Type | Indication |

|---|---|---|

| Haloperidol | Antipsychotic | Schizophrenia |

| Paroxetine | SSRI | Depression |

| Donepezil | Cholinesterase inhibitor | Alzheimer's disease |

| Mepiquat dichloride | Plant growth regulator | Cotton crops |

Chemical Intermediates

This compound serves as an important intermediate in the synthesis of various organic compounds. Its high reactivity allows it to be utilized in:

- Agrochemicals : this compound derivatives are integral to the formulation of pesticides and herbicides due to their biological activity against pests .

- Rubber Additives : It is used in the production of vulcanization accelerators, enhancing the rubber manufacturing process .

Table 2: Industrial Applications of this compound

| Application | Description |

|---|---|

| Agrochemicals | Active ingredients in pesticides and herbicides |

| Rubber Manufacturing | Vulcanization accelerators (e.g., dipiperidinyl dithiuram tetrasulfide) |

| Organic Synthesis | Catalyst for various chemical reactions |

Research Findings and Case Studies

Recent studies have highlighted the potential of new this compound derivatives through computational methods. For instance, a study utilized in silico approaches to predict the biological activity of novel this compound compounds. The findings suggested that these derivatives could target various enzymes and receptors, indicating their potential use in treating conditions such as cancer and central nervous system disorders .

Chiral this compound Scaffolds

Chiral this compound scaffolds have emerged as significant components in drug design due to their ability to enhance pharmacological properties while reducing toxicity. These scaffolds can modulate physicochemical properties, improve selectivity, and optimize pharmacokinetic profiles .

Table 3: Advantages of Chiral this compound Scaffolds

| Advantage | Explanation |

|---|---|

| Enhanced Biological Activity | Improves efficacy against specific targets |

| Improved Selectivity | Reduces off-target effects |

| Better Pharmacokinetics | Optimizes absorption and distribution |

作用机制

相似化合物的比较

Comparative Analysis with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

Pyrrolidine, a five-membered heterocycle (C₄H₉N), is structurally analogous to this compound but lacks one carbon atom. This difference impacts ring flexibility and binding interactions:

- Enzyme Selectivity : In acetylcholinesterase (AChE) inhibitors like donepezil, the benzyl-piperidine moiety confers selectivity for AChE over butyrylcholinesterase (BuChE). Replacing this compound with pyrrolidine (e.g., compound APB-12 ) alters RMSF (root mean square fluctuation) dynamics, reducing AChE affinity while maintaining BuChE activity .

- Pharmacological Profiles : Pyrrolidine analogues of diphenidine (e.g., 1-(1,2-diphenylethyl)pyrrolidine) exhibit distinct NMDA receptor antagonism compared to this compound-based diphenidine isomers. The smaller pyrrolidine ring may reduce steric hindrance, enhancing receptor binding in some contexts .

Table 1: Inhibitory Activity of this compound vs. Pyrrolidine Derivatives

| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity | Reference |

|---|---|---|---|---|

| Donepezil | AChE | 6.2 | >100-fold AChE | |

| APB-12 (pyrrolidine) | BuChE | 14.5 | 3-fold BuChE |

This compound vs. This compound Derivatives

Piperine and Alkaloids

- Piperine : A this compound alkaloid from black pepper, piperine exhibits anticancer and anti-inflammatory properties. Its extended conjugated system enhances bioavailability compared to unmodified this compound .

- Aloperine/Matrine : These Sophora alkaloids contain two fused this compound rings. Aloperine shows antiviral activity (IC₅₀ = 12 µM against influenza A) due to rigidified π-electron systems, which improve DNA intercalation .

Antiparasitic Agents

- Febrifugine vs. Halofuginone: Both contain this compound cores, but halofuginone’s trifluoromethyl group increases metabolic stability, reducing IC₅₀ against Plasmodium falciparum by 40% compared to febrifugine .

Table 2: Antiparasitic Activity of this compound-Based Drugs

| Compound | Target Parasite | IC₅₀ (µM) | Structural Modification | Reference |

|---|---|---|---|---|

| Febrifugine | Plasmodium | 0.15 | None | |

| Halofuginone | Plasmodium | 0.09 | Trifluoromethyl |

This compound vs. Aromatic Heterocycles

Replacing this compound with planar aromatic rings (e.g., pyrrole, thiophene) alters bioactivity:

- Pyrrole Substitution : Compound 12 (pyrrole-substituted) inhibited SARS-CoV-2 3CL protease with IC₅₀ = 1.32 µM, comparable to this compound-based compounds (IC₅₀ = 1.28–1.45 µM) .

Table 3: Impact of Heterocycle Replacement on 3CL Protease Inhibition

| Compound | Heterocycle | IC₅₀ (µM) | Activity Retention | Reference |

|---|---|---|---|---|

| 12 | Pyrrole | 1.32 | 97% | |

| 14 | Thiophene | >50 | 0% |

Substituent Effects on this compound Nitrogen

Small alkyl groups on this compound nitrogen enhance potency and reduce off-target effects:

- COB-3 (N-methyl): 14-fold higher potency (IC₅₀ = 0.73 µM) vs. KAB-18 (N-phenylpropyl, IC₅₀ = 10.2 µM) in nAChR modulation .

- PPB-6 (N-isopropyl) and PPB-9 (N-ethyl): Eliminated non-nAChR actions while maintaining efficacy, demonstrating that steric bulk inversely correlates with selectivity .

Table 4: Impact of N-Alkyl Substitutions on nAChR Activity

| Compound | N-Substituent | IC₅₀ (µM) | Non-nAChR Effects | Reference |

|---|---|---|---|---|

| KAB-18 | 3-Phenylpropyl | 10.2 | ≥90% | |

| COB-3 | Methyl | 0.73 | 0% |

生物活性

Piperidine, a six-membered heterocyclic amine, is a significant compound in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound and its derivatives, exploring their pharmacological potential, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Properties

This compound has the molecular formula and features a nitrogen atom in its ring structure. This unique configuration allows this compound to interact with various biological targets, making it a valuable scaffold in drug design.

Biological Activities

This compound and its derivatives exhibit a wide range of biological activities, including:

- Antitumor Activity : Research indicates that this compound derivatives can inhibit tumor growth by targeting specific enzymes and receptors involved in cancer progression. For instance, compounds derived from this compound have shown efficacy against various cancer cell lines by modulating pathways associated with apoptosis and cell proliferation .

- CNS Effects : this compound compounds have been studied for their potential in treating central nervous system disorders. They may exhibit neuroprotective effects and have been linked to anti-Parkinsonian and anti-dyskinetic activities .

- Antimicrobial Properties : this compound derivatives have demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. Studies indicate that structural modifications can enhance their potency against specific pathogens .

- Anti-inflammatory Effects : Certain this compound compounds have been found to inhibit inflammatory processes, suggesting their potential use in treating inflammatory diseases .

The biological activity of this compound derivatives is primarily mediated through their interactions with various molecular targets:

- Enzyme Inhibition : this compound compounds can inhibit key enzymes such as kinases, proteases, and oxidoreductases. For example, studies have shown that modified piperidines affect the enzymatic activity related to cancer and inflammation .

- Receptor Modulation : this compound derivatives interact with G-protein-coupled receptors (GPCRs) and ion channels, influencing neurotransmitter release and neuronal excitability. This interaction is crucial for their CNS effects .

- Transporter Interaction : Some this compound compounds have been identified as modulators of transport systems that are essential for drug absorption and distribution within the body .

Research Findings

Recent studies highlight the promising pharmacological profiles of new this compound derivatives:

| Compound | Target | Activity | IC50 (nM) |

|---|---|---|---|

| LAS-250 | Kinase | Antitumor | 169 |

| LAS-251 | Protease | Antiviral | 41 |

| LAS-252 | Ion Channel | Neuroprotective | 10.9 |

These findings suggest that structural modifications can significantly enhance the biological activity of this compound derivatives, leading to the development of novel therapeutic agents .

Case Studies

- Antitumor Activity Study : A study conducted on modified this compound derivatives showed significant antitumor effects in vitro against several cancer cell lines. The results indicated that these compounds could induce apoptosis through caspase activation pathways.

- CNS Activity Assessment : In vivo studies demonstrated that certain this compound derivatives improved motor function in animal models of Parkinson's disease, supporting their potential as therapeutic agents for neurodegenerative disorders .

- Antimicrobial Testing : A series of piperidinothiosemicarbazones were evaluated for their antimycobacterial activity. The results indicated that specific substitutions on the this compound ring could enhance efficacy against Mycobacterium tuberculosis .

常见问题

Basic Research Questions

Q. What key thermodynamic properties of piperidine are critical for experimental design?

this compound's thermodynamic parameters, such as enthalpy of vaporization (ΔHvap) and excess molar enthalpies in binary/ternary mixtures, are essential for optimizing reaction conditions and solvent selection. Experimental techniques like calorimetry (e.g., measurements at 308.15 K for cyclohexane-piperidine mixtures) provide data to model phase behavior and intermolecular interactions .

Q. How is this compound utilized as a solvent or reagent in organic synthesis?

this compound is employed as a deprotection agent in peptide synthesis (e.g., 20% in DMF for Fmoc removal) and as a base in heterocyclic compound synthesis. Its role in facilitating reactions like the formation of pyran analogues or catalytic material modification (e.g., HZSM-5 zeolites) highlights its versatility in organic and industrial chemistry .

Q. What spectroscopic techniques validate the structural integrity of this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., methylene protons at 2.24 ppm in this compound rings) and Fourier-transform infrared (FTIR) spectroscopy (e.g., C=O stretching at ~1709 cm⁻¹) are standard methods. These techniques confirm coordination modes in metal complexes and functional group presence, supported by UV-Vis and elemental analysis .

Advanced Research Questions

Q. How can QSAR models be developed for phenyl this compound derivatives targeting the serotonin transporter (SERT)?

A dataset of 43 compounds with pIC50 values (derived from IC50) is used to train QSAR models. Molecular descriptors (e.g., electronic, steric) are calculated via software like ADMET Predictor™, and multivariate regression identifies critical structural features. Validation involves leave-one-out cross-validation and external test sets to ensure predictive accuracy .

Q. What computational strategies predict the pharmacological targets of this compound derivatives?

SwissTargetPrediction and PASS Online analyze target affinity (e.g., kinases, ion channels) and biological activity spectra (e.g., membrane stabilization, neurotransmitter uptake inhibition). Virtual screening prioritizes compounds like LAS-250 (antileukemic) for preclinical testing by simulating binding affinities and ADMET profiles .

Q. How can structure-activity relationships (SAR) in this compound morphinomimetics be analyzed using the Electronic-Topological Method (ETM)?

ETM combines quantum-mechanical calculations (e.g., protonated this compound forms) and conformational analysis to derive pharmacophores. For 42 morphinomimetics, this method identifies anti-pharmacophores and predicts analgesic activity, validated against known opioids .

Q. What methods evaluate the pharmacokinetics of this compound derivatives in silico?

ADMET Predictor™ and MedChem Designer™ simulate absorption, distribution, and CYP450 metabolism. Key parameters include logP (lipophilicity), plasma protein binding, and blood-brain barrier penetration. For example, LAS-252's role as a CYP2D15 substrate is assessed via substrate specificity modeling .

Q. How can scaffold promiscuity in spiro[indoline-3,4’-piperidine] compounds be addressed?

SARConnect analyzes activity across targets (e.g., GPCRs, enzymes) to quantify selectivity. For example, 1,219 compounds with spiro-piperidine scaffolds show activity against CTSK and MAPK14 (pAct >6.0). Structural modifications (e.g., trifluoromethyl groups) are guided by docking studies to reduce off-target effects .

Q. How should experiments be designed to evaluate CNS-targeting this compound derivatives?

In vitro assays (e.g., neurotransmitter uptake inhibition in synaptosomes) and in vivo models (e.g., rodent behavioral tests for anxiety or neurodegeneration) are prioritized. Compounds like LAS-251 are tested for dopamine receptor modulation and blood-brain barrier permeability using LC-MS/MS quantification .

Q. Methodological Frameworks

Q. How to formulate research questions for SAR studies using PICOT/SPIDER frameworks?

- Population (P): this compound derivatives with specific substituents (e.g., 4,4-disubstituted).

- Intervention (I): Structural modifications (e.g., halogenation).

- Comparison (C): Baseline activity vs. modified analogues.

- Outcome (O): IC50 values or receptor binding affinity.

- Time (T): Short-term in vitro assays.

This approach ensures clarity and relevance in hypothesis-driven SAR research .

属性

IUPAC Name |

piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-2-4-6-5-3-1/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRYJNQNLNOLGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N, Array | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | PIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | PIPERIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89014-30-2 | |

| Details | Compound: Piperidine, homopolymer | |

| Record name | Piperidine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89014-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6021165 | |

| Record name | Piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Piperidine appears as a clear colorless liquid with a pepper-like odor. Less dense than water, but miscible in water. Will float on water. Flash point 37 °F. Melting point -15.8 °F (-9 °C). Boiling point 222.8 °F (106 °C). May severely irritate skin and eyes. May be toxic by ingestion and inhalation. Vapors heavier than air. Used to make rubber and as a solvent., Liquid, Colorless liquid with an amine odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to pale yellow liquid; Ammoniacal, fishy, nauseating aroma | |

| Record name | PIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1427 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Piperidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PIPERIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Piperidine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1596/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

223 °F at 760 mmHg (EPA, 1998), 106 °C at 760 mm Hg, 106.00 to 107.00 °C. @ 760.00 mm Hg, 106 °C | |

| Details | The Good Scents Company Information System | |

| Record name | PIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | The Good Scents Company Information System | |

| Record name | PIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | The Good Scents Company Information System | |

| Record name | Piperidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | The Good Scents Company Information System | |

| Record name | PIPERIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

37.4 to 61 °F (EPA, 1998), 61 °F (16 °C) (closed cup), 16 °C c.c. | |

| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-99 | |

| Record name | PIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-99 | |

| Record name | PIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-99 | |

| Record name | PIPERIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible (NTP, 1992), Miscible in ethanol; soluble in ethyl ether, acetone, benzene, chloroform, Miscible in water, 1000 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, ether, Soluble (in ethanol) | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | PIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | PIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | Piperidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | PIPERIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | Piperidine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1596/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8622 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8622 at 20 °C/4 °C, Relative density (water = 1): 0.86, 0.858-0.862 | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1338 | |

| Record name | PIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1338 | |

| Record name | PIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1338 | |

| Record name | PIPERIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1338 | |

| Record name | Piperidine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1596/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.0 (Air = 1), Relative vapor density (air = 1): 3.0 | |

| Details | Lewis, R.J. Sax's Dangerous Properties of Industrial Materials. 10th ed. Volumes 1-3 New York, NY: John Wiley & Sons Inc., 1999., p. V3: 2974 | |

| Record name | PIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lewis, R.J. Sax's Dangerous Properties of Industrial Materials. 10th ed. Volumes 1-3 New York, NY: John Wiley & Sons Inc., 1999., p. V3: 2974 | |

| Record name | PIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J. Sax's Dangerous Properties of Industrial Materials. 10th ed. Volumes 1-3 New York, NY: John Wiley & Sons Inc., 1999., p. V3: 2974 | |

| Record name | PIPERIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

40 mmHg at 84.56 °F (EPA, 1998), 32.1 [mmHg], VP: 40 mm Hg at 29.2 °C, 32.1 mm Hg at 25 °C, Vapor pressure, kPa at 29.2 °C: 5.3 | |

| Details | Yaws CL; Handbook of Vapor Pressure. Vol 3: C8-C28 Compounds. Houston, TX: Gulf Pub Co (1994) | |

| Record name | PIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Yaws CL; Handbook of Vapor Pressure. Vol 3: C8-C28 Compounds. Houston, TX: Gulf Pub Co (1994) | |

| Record name | Piperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1427 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Yaws CL; Handbook of Vapor Pressure. Vol 3: C8-C28 Compounds. Houston, TX: Gulf Pub Co (1994) | |

| Record name | PIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Yaws CL; Handbook of Vapor Pressure. Vol 3: C8-C28 Compounds. Houston, TX: Gulf Pub Co (1994) | |

| Record name | PIPERIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CLEAR, COLORLESS LIQUID | |

CAS No. |

110-89-4 | |

| Record name | PIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/piperidine-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Piperidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67I85E138Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Piperidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PIPERIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

16 to 19 °F (EPA, 1998), -7 °C, -9 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1338 | |

| Record name | PIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1338 | |

| Record name | PIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1338 | |

| Record name | Piperidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1338 | |

| Record name | PIPERIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。